
(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the molecular formula C19H21N5O2 and a molecular weight of 351.41, is a chemical compound that has gained interest. It contains a dimethylamino pyrazinyl group attached to a pyrrolidinyl group, which is further attached to an indolyl group .
Molecular Structure Analysis
The molecular structure of this compound comprises a dimethylamino pyrazinyl group, a pyrrolidinyl group, and an indolyl group . The exact structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 351.41. More detailed properties can be found in databases like PubChem .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research on similar heterocyclic compounds demonstrates innovative approaches to synthesizing complex molecules. For example, studies have explored the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones. This methodology highlights the potential for creating enantiomerically pure compounds with defined stereochemistry, which is crucial for the development of pharmaceuticals and materials with specific properties (Oliveira Udry et al., 2014).
Molecular Structure and Interaction Studies
The study of molecular structures and interactions forms another crucial aspect of research on heterocyclic compounds. For instance, crystallographic analysis of certain pyrrolidine and pyrazine derivatives has provided insights into their geometric configurations and intermolecular interactions. These studies are essential for understanding the physical and chemical properties of new compounds, which can inform their applications in various fields (Butcher et al., 2006).
Potential Applications in Catalysis and Antimicrobial Activity
Compounds with pyrazine and pyrrolidine motifs have been explored for their catalytic and biological activities. For example, the synthesis and structural analysis of napthyl-pyrazole Mn(II) complexes have revealed their potential as phenoxazinone synthase mimics and antimicrobial agents. These findings suggest applications in biochemical research and the development of new antimicrobial strategies (Jana et al., 2019).
Fluorescence and Photophysical Properties
The fluorescence properties of pyrazine derivatives have also been a subject of interest. Research on new 2-pyrone derivatives has shown that certain compounds exhibit significant fluorescence emission, which can be utilized in the development of fluorescent markers and in photophysical studies (Mizuyama et al., 2008).
Propriétés
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23(2)17-10-20-11-18(22-17)26-15-6-8-24(12-15)19(25)14-4-3-13-5-7-21-16(13)9-14/h3-5,7,9-11,15,21H,6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJLIMWKXZANJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)
![Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2861353.png)
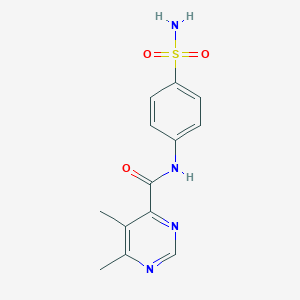
![N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2861358.png)
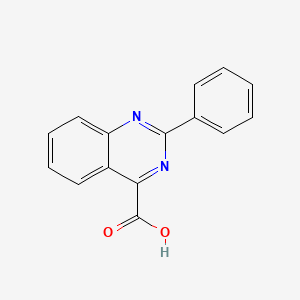

![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)

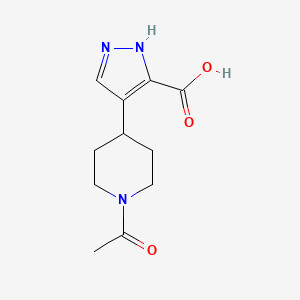
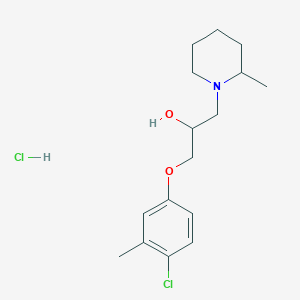
![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)
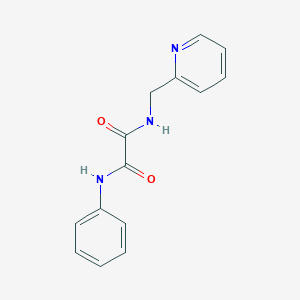
![(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B2861373.png)